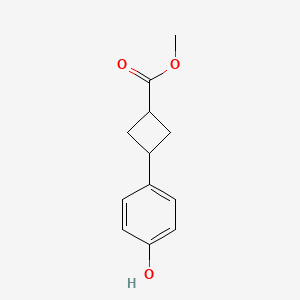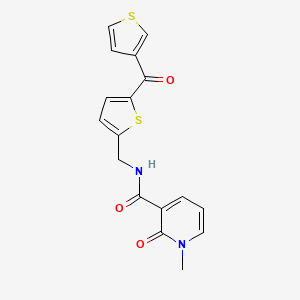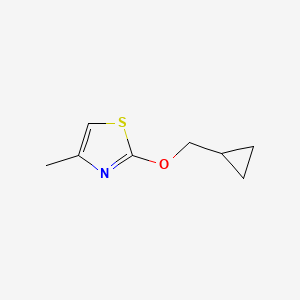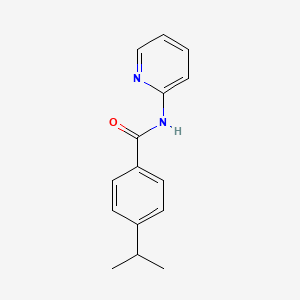
3-(4-羟基苯基)环丁烷-1-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a compound that belongs to the family of cyclobutane derivatives. These compounds are characterized by a four-membered ring structure and are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The compound is not directly mentioned in the provided papers, but insights can be drawn from similar structures and their analyses.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Similarly, the synthesis of 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione involves [2+2]-cycloadducts and acid-catalyzed hydrolysis . These methods could potentially be adapted for the synthesis of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often determined using X-ray crystallography. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the cyclobutane ring . The molecular structure is crucial for understanding the reactivity and physical properties of the compound. The planarity and substituent effects on the cyclobutane ring can influence the overall stability and chemical behavior of the molecule.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including polymerization. Methyl cyclobutene-1-carboxylate, for example, can be polymerized by anionic addition polymerization to form polymers with 1,2-linked cyclobutane rings in the main chain . The reactivity of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate would likely be influenced by the presence of the hydroxyphenyl group, which could participate in additional chemical transformations or influence the polymerization behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methoxy, or nitro groups can affect the compound's polarity, hydrogen bonding capability, and overall stability. For instance, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, features an intramolecular hydrogen bond . Such interactions are important for the stabilization of the crystal structure and could also be relevant for Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate.
科学研究应用
钯催化的苯并内酯芳基化
3-(4-羟基苯基)环丁烷-1-甲酸甲酯及其类似物被用作钯催化反应中的底物,以合成芳基化苯并内酯。此过程涉及碳-碳键断裂和形成,展示了该化合物在形成具有在药物化学和有机合成中潜在应用的复杂分子结构中的作用 Matsuda, Shigeno, & Murakami, 2008.
电环反应和扭转选择性
对相关化合物 3-甲酰环丁烯-3-甲酸甲酯的研究提供了酯基和甲酰基在电环反应期间控制扭转选择性的竞争见解。这项研究为设计利用扭转选择性获得所需产物的合成策略提供了宝贵的知识 Niwayama & Houk, 1992.
肟衍生物的晶体结构
含有环丁烷环的肟衍生物的结构表征有助于我们了解分子相互作用和构象性质。这些研究对于开发具有特定化学和物理性质的新型化合物至关重要,这些化合物可应用于包括材料科学和药物开发在内的各个科学领域 Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005.
抗病毒研究和碳环类似物
核苷抗病毒剂的碳环类似物研究已经导致合成具有潜在抗病毒活性的化合物。这些研究有助于寻找新的病毒感染治疗方法,突出了环丁烷衍生物在药物化学中的作用 Maruyama, Hanai, & Sato, 1992.
合成和化学转化
环丁烷衍生物的合成多功能性通过各种化学转化得到展示,例如由丙二烯羧酸酯制备 3,4-二甲基-2-吡喃酮。这些反应展示了含环丁烷的化合物在有机合成中的潜力,为获得多样化的分子结构提供了途径 Jung & Novack, 2005.
属性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHVOZHPLPUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)
![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)


![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)
